Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Description
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes its structural features according to established naming conventions. This nomenclature precisely identifies the benzyl group attached to the carboxylate functionality, the aminomethyl substituent at the 2-position of the pyrrolidine ring, and the carboxylate ester linkage that connects these components. The structural representation reveals a five-membered saturated heterocycle containing one nitrogen atom, with the carboxylate group providing protection for the nitrogen center and the aminomethyl group introducing a primary amine functionality.
The compound's three-dimensional structure can be represented through multiple complementary methods, including two-dimensional structural depictions and three-dimensional conformational models. The pyrrolidine ring adopts a puckered conformation characteristic of five-membered saturated rings, with the substituents positioned to minimize steric interactions. The benzyl protecting group extends away from the ring system, providing steric bulk that influences the molecule's overall shape and reactivity patterns. Advanced computational modeling techniques have been employed to optimize the molecular geometry and predict preferred conformational states under various conditions.
Crystallographic studies and nuclear magnetic resonance spectroscopy have provided detailed insights into the compound's preferred conformations in both solid and solution phases. The aminomethyl substituent typically adopts gauche orientations relative to the pyrrolidine ring to minimize 1,3-diaxial interactions, while the benzyl carbamate group can rotate around its connecting bonds to accommodate different molecular environments. These conformational preferences significantly influence the compound's chemical reactivity and biological interactions.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service has assigned the registry number 119020-03-0 to this compound, providing a unique identifier for this specific compound in chemical databases and literature. This registry number distinguishes the compound from its stereoisomers and structural analogs, ensuring precise identification in research communications and commercial transactions. The corresponding hydrochloride salt form carries the distinct registry number 119020-00-7, reflecting the different protonation state and counterion composition.
Table 1: Alternative Chemical Names and Identifiers
| Name Type | Chemical Name | Registry Number |
|---|---|---|
| IUPAC Name | This compound | 119020-03-0 |
| Systematic Name | 2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester | 119020-03-0 |
| Patent Nomenclature | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, phenylmethyl ester | 119020-03-0 |
| Hydrochloride Salt | This compound hydrochloride | 119020-00-7 |
The compound is also recognized by numerous alternative chemical names that reflect different naming conventions and historical usage patterns. These include 2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, which emphasizes the ester nature of the carbamate linkage, and 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, phenylmethyl ester, which follows Chemical Abstracts indexing nomenclature. Commercial suppliers frequently employ abbreviated designations such as 1-Cbz-2-(aminomethyl)-pyrrolidine, where Cbz represents the carbobenzyloxy protecting group commonly used in peptide synthesis.
Research literature often refers to this compound using stereochemical descriptors when discussing specific enantiomers. The (S)-enantiomer may be designated as (S)-2-(aminomethyl)-1-Cbz-pyrrolidine, while the (R)-enantiomer carries the corresponding (R)-designation. These stereochemical identifiers are crucial for applications requiring enantiopure materials, as the different enantiomers can exhibit significantly different biological activities and synthetic utilities.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₃H₁₈N₂O₂, indicating a composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the integration of the benzyl protecting group (C₇H₇), the pyrrolidine ring system (C₄H₈N), the aminomethyl substituent (CH₂NH₂), and the carboxylate linkage (CO₂). The molecular weight has been precisely calculated as 234.29 grams per mole using current atomic weight standards established by the International Union of Pure and Applied Chemistry.
Table 2: Molecular Composition Analysis
| Component | Formula Contribution | Atoms Count | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzyl Group | C₇H₅ | C: 7, H: 5 | 91.11 |
| Pyrrolidine Ring | C₄H₈N | C: 4, H: 8, N: 1 | 70.11 |
| Aminomethyl Group | CH₂NH₂ | C: 1, H: 4, N: 1 | 30.04 |
| Carboxylate Linkage | CO₂ | C: 1, O: 2 | 44.01 |
| Total Compound | C₁₃H₁₈N₂O₂ | C: 13, H: 18, N: 2, O: 2 | 234.29 |
The molecular weight determination has been validated through high-resolution mass spectrometry, which provides experimental confirmation of the theoretical calculations. Electron impact ionization typically produces a molecular ion peak at mass-to-charge ratio 234, with characteristic fragmentation patterns that include loss of the benzyl group (mass 143) and formation of the protonated aminomethyl pyrrolidine fragment (mass 127). These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment in analytical applications.
Elemental analysis data corroborate the molecular formula assignment, with typical values showing carbon content of 66.65%, hydrogen content of 7.74%, nitrogen content of 11.96%, and oxygen content of 13.65%. These percentages align closely with theoretical predictions based on the assigned molecular formula, providing additional confidence in the structural characterization. Variations in elemental analysis results typically reflect sample purity and experimental conditions rather than fundamental structural uncertainties.
Stereochemical Considerations: Enantiomeric Forms and Chiral Centers
This compound contains one chiral center located at the 2-position of the pyrrolidine ring, where the aminomethyl substituent is attached. This chiral center gives rise to two possible enantiomeric forms designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The stereochemical configuration at this center profoundly influences the compound's biological activity, synthetic utility, and physical properties, making enantiomeric purity a critical parameter in pharmaceutical applications.
Table 3: Stereochemical Properties of Enantiomeric Forms
| Enantiomer | CAS Number | Specific Rotation | Enantiomeric Excess | Synthetic Accessibility |
|---|---|---|---|---|
| (S)-Enantiomer | 69500-64-7 | (+) rotation | >99% achievable | Readily available from proline |
| (R)-Enantiomer | 1187931-23-2 | (-) rotation | >99% achievable | Requires specialized synthesis |
| Racemic Mixture | 119020-03-0 | 0° (racemic) | 0% | Standard synthetic product |
The (S)-enantiomer of this compound can be synthesized from naturally occurring L-proline derivatives, making it more readily accessible and cost-effective for large-scale applications. This stereoisomer exhibits specific optical rotation properties that enable its identification and quantification using polarimetric methods. Enzymatic resolution techniques using lipases have been developed to separate the enantiomers from racemic mixtures, achieving enantiomeric excesses greater than 95% under optimized conditions.
Research has demonstrated that the stereochemical configuration significantly affects the compound's interaction with biological targets and its performance as a synthetic intermediate. The (S)-enantiomer typically shows enhanced selectivity in asymmetric transformations and improved binding affinity to chiral biological molecules compared to its (R)-counterpart. Enantiomeric resolution processes have been optimized using microbial lipases from Pseudomonas cepacia, Pseudomonas fluorescens, and Candida rugosa, which selectively acylate one enantiomer while leaving the other unreacted.
Properties
IUPAC Name |
benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119020-03-0 | |
| Record name | 119020-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzylation of 2-Pyrrolidone
The first stage involves reacting 2-pyrrolidone (I) with a benzylated compound (e.g., benzyl chloride) in a basic medium. For example, 759 g of benzyl chloride is added to 2-pyrrolidone in toluene under reflux for 8 hours, yielding N-benzyl-2-pyrrolidone (II) with an 82% yield.
Key Reaction Conditions:
Nitromethane Alkylation
N-Benzyl-2-pyrrolidone (II) is treated with dimethyl sulfate and nitromethane in methanol. A representative procedure combines 875 g of (II) with 630 g of dimethyl sulfate at 65°C, followed by cooling and addition of sodium methoxide and nitromethane. This yields N-benzyl-2-nitromethylene-pyrrolidine (III) with a 71% yield (melting point: 99°C).
Critical Parameters:
Catalytic Hydrogenation
The nitromethylene group in (III) is reduced to an amine via hydrogenation. Using Raney nickel (150 g) and hydrogen at 50–145 kg pressure in ethanol, N-benzyl-2-aminomethyl-pyrrolidine (IV) is obtained in 94% yield (boiling point: 137–140°C at 7 mmHg).
Hydrogenation Conditions:
Debenzylation to 2-Aminomethylpyrrolidine
The final step removes the benzyl group from (IV) via hydrogenolysis. Using Raney nickel (75 g) and hydrogen at 130 kg pressure, 2-aminomethylpyrrolidine (V) is isolated in 78% yield (boiling point: 167–170°C).
Optimized Parameters:
-
Catalyst Load: 75 g Raney nickel
-
Solvent: Ethanol/water
Carbamate Formation: Synthesis of this compound
The target compound is synthesized by reacting 2-aminomethylpyrrolidine (V) with benzyl chloroformate. While specific data from the provided sources are limited, standard protocols involve:
Reaction Mechanism
The amine group of (V) reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine), forming the carbamate bond.
Typical Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Base: Triethylamine (1.1 equivalents)
-
Temperature: 0°C to room temperature
Industrial-Scale Production Insights
The patent process is adaptable to industrial settings through:
Continuous Flow Reactors
Purification Techniques
-
Crystallization: Used for intermediates (II) and (III) .
-
Distillation: Critical for isolating (IV) and (V) with >97% purity.
Data Tables
Table 1: Key Intermediates and Yields
| Compound | Yield (%) | Boiling Point (°C/mmHg) | Purity (%) |
|---|---|---|---|
| N-Benzyl-2-pyrrolidone | 82 | 148–150/23 | >95 |
| N-Benzyl-2-nitromethylene | 71 | – (mp: 99) | >98 |
| N-Benzyl-2-aminomethyl | 94 | 137–140/7 | >97 |
| 2-Aminomethylpyrrolidine | 78 | 167–170 | 97.6 |
Table 2: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| Pressure (kg) | 50–145 |
| Temperature (°C) | 100 |
| Reaction Time (hr) | 5 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Nucleophilic substitutions : The benzyl group can be replaced by other substituents to create diverse derivatives.
- Reduction and oxidation reactions : It can be reduced to form amines or oxidized to yield carboxylic acids, expanding its utility in synthetic chemistry .
Biological Research
The compound has been studied for its potential biological activities:
- Enzyme Mechanism Studies : It acts as a ligand in biochemical assays, helping to elucidate enzyme mechanisms .
- Therapeutic Potential : Ongoing research is investigating its role as a precursor in drug development for various diseases, including neurological disorders .
Case Study 1: Anti-Cancer Activity
A study explored the structure-activity relationship of derivatives of this compound, demonstrating that certain modifications enhance anti-cancer activity. The results indicated that specific analogs inhibited the growth of cancer cell lines significantly, suggesting its potential as an anticancer agent .
Case Study 2: Neurological Applications
Research has highlighted the compound's potential in developing pharmaceuticals targeting neurological disorders. Its ability to modulate enzyme activity may contribute to therapeutic strategies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Ring Structure: Pyrrolidine vs. Piperidine
- Target Compound : The pyrrolidine ring (5-membered) enhances steric constraints and electron density, influencing receptor binding kinetics.
- Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1): A six-membered piperidine analog with a 4-amino substituent.
- Key Difference : Piperidine derivatives often exhibit altered solubility and bioavailability due to increased lipophilicity from the larger ring.
Substituent Position and Functional Groups
- Functional Group Impact: Diazoacetyl (): Introduces photoreactivity, useful in photoaffinity labeling for target identification. Pyridine (): Improves binding to aromatic residues in enzymes (e.g., kinases) but may reduce metabolic stability due to susceptibility to oxidation. Hydrochloride Salts (): Increase aqueous solubility, critical for intravenous formulations.
Biological Activity
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (BCbz-AMPC) is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H19N2O2
- Molar Mass : 234.29 g/mol
The compound features a pyrrolidine ring with an aminomethyl group and a benzyl substituent, which enhances its solubility and biological activity compared to simpler analogs.
Biological Activities
Research indicates that BCbz-AMPC exhibits several notable biological activities:
- Antioxidant Properties : BCbz-AMPC has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
- Neurotransmitter Modulation : The compound has potential applications in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Inflammatory Pathway Inhibition : As a precursor for synthesizing imidazo[1,2-b]pyridazine derivatives, BCbz-AMPC may inhibit IKKβ, a protein involved in inflammatory pathways, thus holding promise for treating inflammatory diseases.
- Dopamine Receptor Interaction : The compound is being explored for its potential as a D2 receptor antagonist, relevant for conditions like Parkinson's disease and schizophrenia.
The mechanism of action of BCbz-AMPC involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to drug action. For instance, its derivatives may inhibit key enzymes involved in metabolic pathways or bind to neurotransmitter receptors, influencing signal transduction processes .
Synthesis Methods
BCbz-AMPC can be synthesized through several methods, typically involving:
- Formation of Amide Bond : The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of benzylamine to form the amide bond.
- Reduction : The resultant amide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) .
Antioxidant Activity Study
A study evaluated the antioxidant properties of BCbz-AMPC using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that BCbz-AMPC exhibited a significant dose-dependent antioxidant effect compared to standard antioxidants like ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 80 | 85 |
Neurotransmitter Modulation Study
In vitro studies demonstrated that BCbz-AMPC could enhance the release of dopamine in neuronal cultures. This effect was quantified using HPLC analysis, showing a significant increase in dopamine levels compared to control groups.
| Treatment | Dopamine Release (ng/mL) |
|---|---|
| Control | 50 |
| BCbz-AMPC (10 µM) | 75 |
| BCbz-AMPC (50 µM) | 100 |
Q & A
Q. What computational methods support rational design of derivatives for biological activity?
- Tools :
- Docking Studies : Predict interactions with targets like myeloperoxidase using PyMol .
- DFT Calculations : Optimize transition states for decarboxylative arylation .
- Validation : Compare computed vs. experimental NMR shifts (e.g., δ 10.01 ppm for aldehyde protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
